molecular formula C12H13NO3 B3022429 (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol CAS No. 495417-36-2

(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B3022429
CAS No.: 495417-36-2
M. Wt: 219.24 g/mol
InChI Key: GEVLRBGXVFNDER-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: is a chemical compound with a unique structure that includes a methoxyphenyl group, a methylisoxazole ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring. The final step involves the reduction of the resulting compound to obtain the desired methanol derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications, making it a versatile building block .

Biology: In biological research, (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-11(7-14)12(13-16-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVLRBGXVFNDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
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(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
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(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
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(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol

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